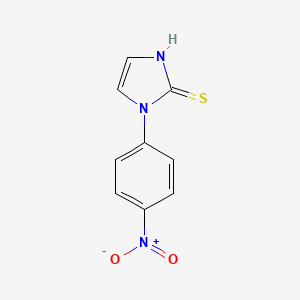

1-(4-nitrophenyl)-1H-imidazole-2-thiol

Descripción general

Descripción

1-(4-Nitrophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a nitrophenyl group and a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-nitroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with formic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides.

Reduction: 1-(4-Aminophenyl)-1H-imidazole-2-thiol.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

1-(4-Nitrophenyl)-1H-imidazole-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of novel materials and catalysts.

Mecanismo De Acción

The mechanism of action of 1-(4-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)-1H-imidazole-2-thione: Similar structure but with a thione group instead of a thiol group.

1-(4-Nitrophenyl)-1H-imidazole-2-amine: Similar structure but with an amino group instead of a thiol group.

Uniqueness: 1-(4-Nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both a nitrophenyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Actividad Biológica

1-(4-Nitrophenyl)-1H-imidazole-2-thiol, with the chemical formula C9H8N2O2S, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and potential anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group and an imidazole ring, which are known for their roles in biological activity. The imidazole moiety is particularly significant as it is prevalent in many bioactive compounds.

Molecular Structure

- Molecular Formula : C9H8N2O2S

- CAS Number : 155655-99-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including multidrug-resistant strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium abscessus | Strong antimicrobial activity | |

| Staphylococcus aureus | Moderate activity | |

| Escherichia coli | Moderate activity |

In a study evaluating novel benzenesulfonamide-bearing imidazole derivatives, this compound demonstrated significant efficacy against Mycobacterium abscessus, outperforming several conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antiviral Activity

Research has also indicated that derivatives of imidazole can exhibit antiviral properties. For instance, compounds with similar structures have shown potential in inhibiting HIV replication.

| Compound | Inhibition % | CC50 (µM) |

|---|---|---|

| This compound | 33-45% | >200 |

While specific data for this compound's antiviral activity remains limited, the structural similarities to other active compounds suggest potential efficacy against viral targets.

Anticancer Activity

The imidazole scaffold is frequently associated with anticancer properties. Studies have indicated that modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines.

- Case Study : A derivative of imidazole showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival.

- Membrane Disruption : It can affect membrane integrity, leading to cell lysis.

- DNA Interaction : Potential intercalation with DNA or RNA could disrupt replication processes.

Safety and Toxicology

While promising in terms of biological activity, the safety profile of this compound requires thorough investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, further research is necessary to assess long-term effects and potential side effects.

Future Directions

Continued exploration into the structure-activity relationship (SAR) of this compound could lead to more potent derivatives. Future studies should focus on:

- Comprehensive toxicity assessments.

- Mechanistic studies to elucidate pathways affected by the compound.

- Clinical trials to evaluate efficacy in treating infections or cancers.

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-6H,(H,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHKZPQOMYCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988237 | |

| Record name | 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6857-35-8 | |

| Record name | 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)imidazoline-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.